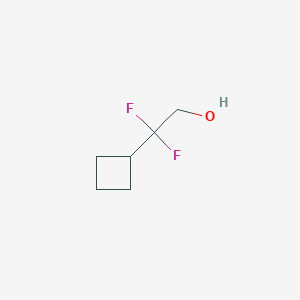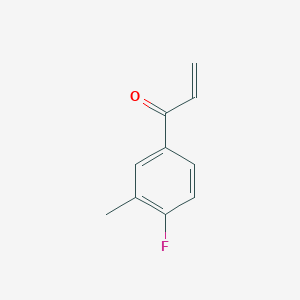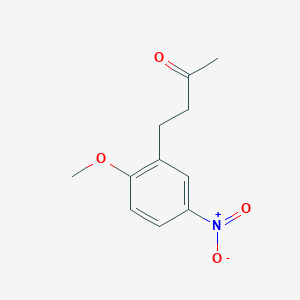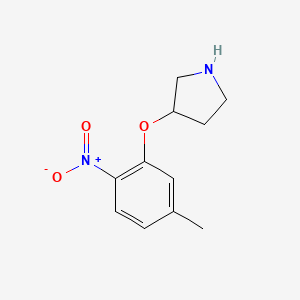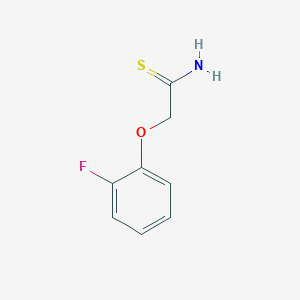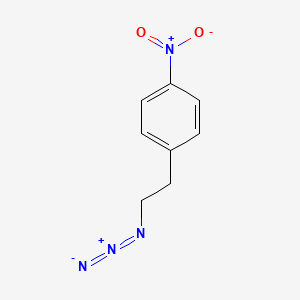
Benzene, 1-(2-azidoethyl)-4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-azidoethyl)-4-nitrobenzene is an organic compound that features both azide and nitro functional groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-azidoethyl)-4-nitrobenzene can be synthesized through a multi-step processThe azide group can be introduced via nucleophilic substitution using sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 1-(2-azidoethyl)-4-nitrobenzene typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Safety measures are crucial due to the explosive nature of azide compounds.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-azidoethyl)-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide, copper(I) catalysts for click reactions.
Oxidation: Various oxidizing agents, though specific conditions depend on the desired transformation.
Major Products
Reduction: 1-(2-aminoethyl)-4-nitrobenzene.
Substitution: 1-(2-triazoleethyl)-4-nitrobenzene.
Oxidation: Products depend on the specific oxidizing agent used.
Wissenschaftliche Forschungsanwendungen
1-(2-azidoethyl)-4-nitrobenzene has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(2-azidoethyl)-4-nitrobenzene depends on the specific application and reaction it undergoes. In click chemistry, the azide group reacts with alkynes to form triazoles via a copper-catalyzed cycloaddition reaction. This reaction is highly efficient and selective, making it valuable for various synthetic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-azidoethyl)-4-methylbenzene: Similar structure but with a methyl group instead of a nitro group.
1-(2-azidoethyl)-4-chlorobenzene: Contains a chlorine atom instead of a nitro group.
1-(2-azidoethyl)-4-aminobenzene: Features an amino group instead of a nitro group.
Uniqueness
1-(2-azidoethyl)-4-nitrobenzene is unique due to the presence of both azide and nitro groups, which impart distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and applications in various fields .
Eigenschaften
CAS-Nummer |
70079-91-3 |
|---|---|
Molekularformel |
C8H8N4O2 |
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
1-(2-azidoethyl)-4-nitrobenzene |
InChI |
InChI=1S/C8H8N4O2/c9-11-10-6-5-7-1-3-8(4-2-7)12(13)14/h1-4H,5-6H2 |
InChI-Schlüssel |
CENQBIUVODNYBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCN=[N+]=[N-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


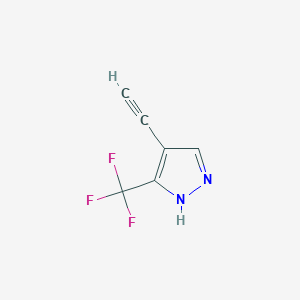
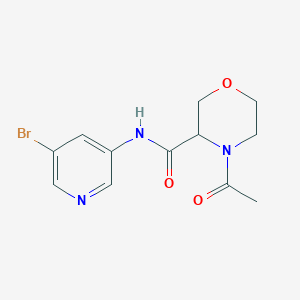
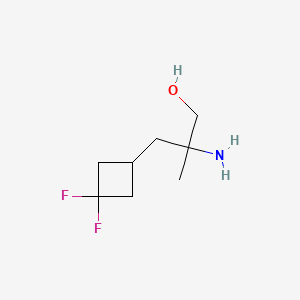
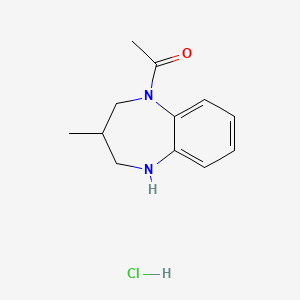
![2-[4-(Trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B13598809.png)
![Ethyl 1-[(dimethylphosphoryl)(hydroxy)methyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B13598812.png)
